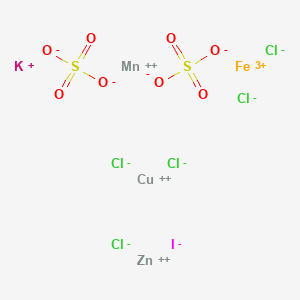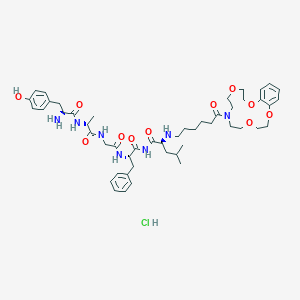
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
概要
説明
The compound "4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid" is not directly described in the provided papers. However, related compounds with similar structural motifs, such as halogenated benzoic acids and amino-substituted benzenes, are discussed. For instance, "3-Chloro-2,4,5-trifluorobenzoic acid" is a structurally related compound that was synthesized by chlorination of an amino-substituted precursor . Another related compound, "4-Chloro-2,3,5-trifluorobenzoic Acid," was synthesized from a tetrafluorobenzoate derivative . These studies suggest that halogenation and functional group manipulation are common strategies in synthesizing such compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, cyclization, and functional group transformations. For example, the synthesis of "2-amino-5-chloro-3-(trifluoromethyl)benzenethiol" was achieved through hydrolytic cleavage and cyclization of a thiourea precursor . Similarly, the synthesis of "4-Chloro-2,3,5-trifluorobenzoic Acid" involved a multi-step process starting from a tetrafluorobenzoate . These methods could potentially be adapted for the synthesis of "4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid."
Molecular Structure Analysis
The molecular structures of related compounds are characterized by techniques such as FTIR, NMR, MS, and elemental analysis . The crystal structures often reveal intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties and reactivity . For instance, "3-Chloro-2,4,5-trifluorobenzoic acid" forms dimers through hydrogen bonds in its crystal structure .
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, including acylation, cyclization, and alkylation, to yield a diverse array of derivatives . For example, acylation of an amino-triazole derivative led to the formation of amides and triazolothiadiazoles . These reactions are indicative of the reactivity patterns that might be expected for "4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. The presence of halogen atoms, particularly fluorine, imparts unique properties such as increased lipophilicity and stability . The carboxylic acid group is a key functional group that can engage in hydrogen bonding and deprotonation reactions, affecting the compound's solubility and reactivity . These properties are crucial for understanding the behavior of "4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid" in various environments.
科学的研究の応用
Synthesis and Chemical Transformations
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is involved in the synthesis of various chemical compounds. For example, it plays a role in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which is a precursor for the creation of 4H-1,4-benzothiazines and their sulfones, demonstrating its importance in complex chemical synthesis processes (Thomas, Gupta, & Gupta, 2003).
Structural Characterization
- The compound has been used in structural characterization studies. For instance, its structural analogs were key in understanding the synthesis of new antituberculosis drug candidates, highlighting its role in pharmaceutical research (Richter et al., 2021).
Novel Amino Acid Synthesis
- It serves as a building block for novel amino acid synthesis. A study demonstrated its utility in the synthesis of new unnatural amino acids, which have applications in the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry (Pascal et al., 2000).
Bioorganic Chemistry
- The compound has applications in bioorganic chemistry. It has been used in the synthesis of specific sulfonamides which act as EP1 receptor selective antagonists, indicating its role in the development of new therapeutic agents (Naganawa et al., 2006).
Development of Fluorescence Probes
- In the field of biological chemistry, it has been utilized in the development of novel fluorescence probes for detecting reactive oxygen species, showcasing its utility in advanced biological and chemical applications (Setsukinai et al., 2003).
Polymer Science
- The compound also finds use in polymer science. It has been part of the research for developing thermally stable polyimides derived from various aromatic compounds, demonstrating its significance in creating advanced materials (Bu et al., 2011).
Optical and Dielectric Properties
- Research involving 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid has contributed to understanding the effects of different groups on the optical and dielectric properties of polyimide thin films, indicating its relevance in material science and engineering (Jang et al., 2007).
Safety And Hazards
特性
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSLGVFHCTZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405171 | |
| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
95656-52-3 | |
| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














